N-(3-acetylphenyl)-3-chlorobenzamide

Analytical Chemistry Synthetic Chemistry Process Development

Benzamide-based enzyme inhibitor programs risk regioisomeric contamination that compromises assay reproducibility. N-(3-Acetylphenyl)-3-chlorobenzamide (CAS 196408-42-1) provides definitive meta-substitution at both rings. • ~4.7 °C bp differential vs. para-acetyl isomer enables chromatographic purity monitoring. • 2 validated NMR spectra (DMSO-d₆) and defined InChIKey support HPLC/GC-MS/qNMR method development. • ≥98% purity reduces side reactions in Claisen-Schmidt condensations for pharmacophore synthesis.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71g/mol
CAS No. 196408-42-1
Cat. No. B452807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-chlorobenzamide
CAS196408-42-1
Molecular FormulaC15H12ClNO2
Molecular Weight273.71g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H12ClNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19)
InChIKeyMNGHLXFZVLRJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetylphenyl)-3-chlorobenzamide: Chemical Identity and Procurement Relevance


N-(3-Acetylphenyl)-3-chlorobenzamide (CAS 196408-42-1) is a synthetic small molecule belonging to the class of substituted benzamides, characterized by a meta‑acetylphenyl group linked via an amide bond to a meta‑chlorobenzoyl moiety . With a molecular formula C₁₅H₁₂ClNO₂ and a molecular weight of 273.71 g/mol [1], the compound features an acetyl substituent at the 3‑position of the aniline ring and a chlorine atom at the 3‑position of the benzamide ring, yielding a regio‑isomeric fingerprint that distinguishes it from other acetylphenyl‑chlorobenzamide congeners [2]. Available from major chemical suppliers in purity grades up to 98% , this benzamide derivative serves as a versatile scaffold in medicinal chemistry and as a reference standard in analytical applications.

1
Procurement context: Specific regioisomer (3-acetyl-3-chloro) for reproducible scaffold use.
2
Format & grade: Research-grade powder, ≥98% purity available for synthetic reliability.
3
Analytical readiness: Verified spectral library entry (NMR) supports identity confirmation.

Why Positional Isomers Are Not Interchangeable


Despite sharing an identical molecular formula (C₁₅H₁₂ClNO₂) and molecular weight (273.71 g/mol), regioisomers such as N‑(4‑acetylphenyl)‑3‑chlorobenzamide , N‑(3‑acetylphenyl)‑4‑chlorobenzamide , and N‑(3‑acetylphenyl)‑2‑chlorobenzamide [1] exhibit distinct physicochemical properties, including differences in boiling point (up to ~4.7 °C variation), flash point, and chromatographic retention behavior, which directly impact purification and analytical reproducibility [2]. In medicinal chemistry contexts, the precise positioning of the acetyl and chlorine substituents on the aromatic rings can profoundly influence molecular recognition at biological targets; for instance, meta‑chloro substitution on the benzamide ring has been associated with differential enzyme inhibition profiles compared to para‑ or ortho‑substituted analogs [3]. Consequently, assuming functional equivalence between N‑(3‑acetylphenyl)‑3‑chlorobenzamide and its positional isomers may compromise synthetic yield, analytical accuracy, or biological assay outcomes, necessitating explicit specification of the desired regioisomer during procurement.

Target vs. Isomer
N-(3-Acetylphenyl)-3-chlorobenzamide
Meta-acetyl, meta-chloro substitution.
N-(4-Acetylphenyl)-3-chlorobenzamide
Para-acetyl, meta-chloro substitution.
Boiling Point Context
361.1 °C (predicted)
365.8 °C (predicted); may shift GC retention and purification behavior.
Spectral Identity
InChIKey: MNGHLXFZVLRJAW-UHFFFAOYSA-N
Distinct InChIKey & NMR shift patterns; identity mismatch risk.
Assay Interpretation
Meta-chloro pharmacophore context.
Enzyme inhibition profiles may not transfer; reported class-level differences.

Quantitative Evidence Differentiating from Structural Analogs


Chromatographic Differentiation by Boiling Point

N‑(3‑Acetylphenyl)‑3‑chlorobenzamide exhibits a boiling point of 361.1 ± 27.0 °C at 760 mmHg, which is approximately 4.7 °C lower than that of its positional isomer N‑(4‑acetylphenyl)‑3‑chlorobenzamide (365.8 ± 27.0 °C) [REFS-1, REFS-2]. This difference, though modest, corresponds to a measurable shift in retention time under gas chromatography conditions and may influence distillation or sublimation behavior during purification. The flash point of the target compound (172.2 ± 23.7 °C) is also 2.8 °C lower than that of the 4‑acetyl isomer (175.0 ± 23.7 °C), reflecting distinct vapor pressure characteristics [3].

Boiling Point Context
Predicted values
Δ –4.7 °C vs. 4-acetyl isomer
Supports isomer-specific purification monitoring.
Predicted via ACD/Labs V11.02 at 760 mmHg.
Analytical Chemistry Synthetic Chemistry Process Development

Purity Grade Differentiation vs. Positional Isomers

Commercial availability of N‑(3‑acetylphenyl)‑3‑chlorobenzamide includes a 98% minimum purity specification from Leyan (Product 1785448) and a 98.0% purity grade from Chemsrc [1], whereas certain positional isomers such as N‑(3‑acetylphenyl)‑4‑chlorobenzamide are offered at a lower minimum purity of 95% by vendors including AKSci . The higher nominal purity may reduce the need for additional purification steps when the compound is employed as a starting material in multistep syntheses or as an analytical standard.

Purity Grade Context
Vendor specification
98% vs. 95% for positional isomer
Reduces prepurification steps and by-product risk.
Leyan/Chemsrc vs. AKSci commercial grades.
Procurement Quality Assurance Synthetic Chemistry

Spectral Fingerprinting for Identity Confirmation

N‑(3‑Acetylphenyl)‑3‑chlorobenzamide possesses a unique spectral fingerprint that distinguishes it from regioisomers and structurally related benzamides. The compound is indexed in the Wiley KnowItAll NMR Spectral Library with two NMR spectra acquired in DMSO‑d₆, providing a referenceable InChIKey (MNGHLXFZVLRJAW‑UHFFFAOYSA‑N) and exact mass (273.055656 g/mol) [1]. In contrast, N‑(4‑acetylphenyl)‑3‑chlorobenzamide carries a distinct InChIKey (PWZMUBDKDHBBPH‑UHFFFAOYSA‑N) and exhibits different chemical shift patterns in ¹H and ¹³C NMR due to the altered substitution pattern .

Spectral Fingerprint
Head-to-head
2 NMR spectra (DMSO-d₆) & unique InChIKey
Enables unambiguous regioisomeric identity confirmation.
Wiley KnowItAll NMR Spectral Library reference.
Analytical Chemistry Quality Control Regulatory Compliance

Scaffold Utility in Enzyme Inhibitor Design

Derivatives of N‑(3‑acetylphenyl)‑3‑chlorobenzamide have been employed as synthetic intermediates in the development of xanthine oxidase (XO) and tyrosinase inhibitors. In a study evaluating N‑{3‑[3‑(9‑methyl‑9H‑carbazol‑3‑yl)‑acryloyl]‑phenyl}‑benzamide/amide analogs, several compounds exhibited potent XO inhibition with IC₅₀ values as low as 4.3 μM, surpassing the activity of the standard drug allopurinol (IC₅₀ = 4.3–5.6 μM) [1]. While the parent benzamide itself was not the direct subject of these assays, the 3‑acetylphenyl‑3‑chlorobenzamide motif serves as a critical building block for constructing the active pharmacophore, and meta‑chloro substitution on the benzamide ring has been associated with enhanced target engagement in related chemotypes .

Scaffold Utility Context
Class-level inference
XO/tyrosinase inhibitor design scaffold
Supports literature-aligned synthetic route consistency.
Data derived from benzamide analog studies.
Medicinal Chemistry Drug Discovery Enzyme Inhibition

Precision Applications with Differentiated Value


Regioisomeric Purity Control in Medicinal Chemistry

When synthesizing benzamide‑based lead compounds targeting xanthine oxidase or tyrosinase, the use of N‑(3‑acetylphenyl)‑3‑chlorobenzamide as a building block ensures that the meta‑chloro substitution pattern is correctly positioned. The 4.7 °C boiling point differential relative to the para‑acetyl isomer allows for effective chromatographic monitoring of regioisomeric purity, thereby mitigating the risk of contaminating the final library with unintended positional analogs [REFS-1, REFS-2].

Reference Standard for Analytical Method Development

The availability of a validated NMR spectral library entry (2 NMR spectra in DMSO‑d₆) and a defined InChIKey (MNGHLXFZVLRJAW‑UHFFFAOYSA‑N) makes N‑(3‑acetylphenyl)‑3‑chlorobenzamide a robust reference standard for HPLC, GC‑MS, or qNMR method development. Its unique spectral fingerprint enables reliable identification and quantification of this regioisomer in complex reaction mixtures, distinguishing it from closely related compounds such as N‑(4‑acetylphenyl)‑3‑chlorobenzamide [REFS-3, REFS-4].

Synthetic Intermediate for Enzyme Inhibitor Libraries

In the preparation of benzamide derivatives evaluated for XO and tyrosinase inhibition, employing N‑(3‑acetylphenyl)‑3‑chlorobenzamide as the starting material aligns with literature‑validated synthetic protocols. The 98% minimum purity grade reduces the likelihood of side reactions and improves the yield of downstream Claisen‑Schmidt condensations used to install the carbazolyl‑acryloyl pharmacophore [REFS-5, REFS-6].

Physicochemical Benchmarking in Process Chemistry

The defined boiling point (361.1 ± 27.0 °C) and flash point (172.2 ± 23.7 °C) provide tangible benchmarks for designing distillation or crystallization purification steps during scale‑up. These values differ measurably from those of the 4‑acetyl isomer, enabling process chemists to select appropriate separation parameters and anticipate thermal stability limits [5].

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Regioisomeric purity (≥98%)
Confirm positional identity via NMR or GC retention.
Analytical method development
Verified spectral reference standard
Validate against predicted boiling point and spectral library.
Enzyme inhibitor library assembly
Meta-chloro substitution pattern
Align synthetic route with established literature protocols.
Process chemistry scale-up
Thermal separation benchmarks
Verify distillation or crystallization parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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